1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea
Description
1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea is a quinazolinone-based compound featuring a thiophene-methyl substituent at position 3 of the quinazolinone core and a phenylurea moiety at position 1. This structure combines the pharmacophoric elements of quinazolinones (known for kinase inhibition and antimicrobial activity) with a urea group, which enhances hydrogen-bonding interactions with biological targets .
Properties
CAS No. |
941946-58-3 |
|---|---|
Molecular Formula |
C20H16N4O2S |
Molecular Weight |
376.43 |
IUPAC Name |
1-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea |
InChI |
InChI=1S/C20H16N4O2S/c25-19(21-14-7-2-1-3-8-14)23-18-16-10-4-5-11-17(16)22-20(26)24(18)13-15-9-6-12-27-15/h1-12H,13H2,(H2,21,23,25) |
InChI Key |
MADQGKBPQJCTAV-PTGBLXJZSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CS4 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Thiophene Group: The thiophene group is introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with the quinazolinone intermediate.
Attachment of the Phenylurea Moiety: The final step involves the reaction of the quinazolinone-thiophene intermediate with phenyl isocyanate to form the desired phenylurea compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs .
Scientific Research Applications
1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Quinazolinone Derivatives
Substituted Quinazolinones with Urea/Thiourea Groups
Compounds such as 1-substituted-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea/thiourea derivatives () share the quinazolinone-urea scaffold but differ in substituents. For example:
- R = Chloro, methoxy, or trifluoromethyl groups : These substitutions enhance antibacterial and anticancer activity due to increased lipophilicity and electron-withdrawing effects .
- R = Thiophen-2-ylmethyl (target compound) : The sulfur atom in thiophene may improve metabolic stability and membrane permeability compared to oxygen-containing substituents (e.g., methoxy) .
Key Data :
Halogenated Benzyl Derivatives
describes quinazolinones with halogenated benzyl-triazole substituents (e.g., e2–e9). These compounds exhibit high purity (>98%) and distinct spectral properties (¹H NMR δ 7.53–11.96 ppm) but lack urea groups.
Azetidinone-Urea Hybrids
Compounds like 1-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-3-(2-oxo-phenothiazin-10-yl-ethyl)thiourea () replace the quinazolinone core with an azetidinone ring. These hybrids show:
Fluconazole-Based Urea Derivatives
highlights 1-(5-mercapto-thiadiazol-2-yl)-3-phenylurea derivatives with fluorinated aryl groups. These compounds exhibit antifungal activity by targeting cytochrome P450.
Physicochemical and Spectral Properties
- Melting Points: Quinazolinone-urea derivatives typically melt between 90–210°C, with higher values for halogenated or polar substituents . The thiophene group may lower the melting point due to reduced crystallinity.
- Spectral Data :
Biological Activity
1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound is characterized by its unique quinazoline and thiophene moieties, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 401.4 g/mol. The structural features include a quinazoline core that is substituted with a thiophen-2-ylmethyl group and a phenylurea moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 401.4 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.
- Signal Pathway Modulation : The compound can interact with key proteins in cellular signaling pathways, potentially altering cellular responses.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), the compound may induce apoptosis in cancer cells.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinazoline derivatives, including the compound . For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines:
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| PC3 | A3 | 10 |
| MCF7 | A3 | 10 |
| HT29 | A3 | 12 |
These results indicate that compounds similar to this compound exhibit dose-dependent cytotoxicity, making them promising candidates for further development as anticancer agents .
Antimicrobial Activity
The antimicrobial properties of quinazoline and thiophene derivatives have also been explored. Compounds within this class have demonstrated effectiveness against various bacterial strains, suggesting that they could serve as templates for developing new antibiotics .
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of quinazoline-thiazole hybrids, revealing that certain derivatives exhibited potent activity against prostate cancer (PC3) and breast cancer (MCF7) cell lines. The study emphasized the importance of structural modifications to enhance efficacy .
- Antimicrobial Testing : Another investigation focused on the antibacterial effects of thiophene-containing compounds, demonstrating significant inhibition against Gram-positive bacteria. These findings support the potential application of such compounds in treating bacterial infections .
Q & A
Basic Research Questions
Q. What synthetic protocols are recommended for preparing 1-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea, and how can reaction yields be optimized?
- Methodology : A multi-step synthesis starting from 2-phenylquinazolin-4(3H)-one derivatives is typical. Key steps include alkylation of the quinazolinone core with thiophen-2-ylmethyl groups, followed by urea/thiourea coupling. Microwave-assisted synthesis (50–100°C, 1–3 hrs) improves efficiency, achieving yields of 90–95% .
- Optimization : Use toluene:methanol (8:2) as a mobile phase for purification, and monitor reactions via TLC (Rf = 0.45–0.80) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Key Techniques :
- IR Spectroscopy : Detect NH (3340 cm⁻¹) and C=O (1654 cm⁻¹) stretching .
- ¹H NMR : Confirm aromatic protons (δ 7.53–8.67 ppm) and urea NH (δ 11.86 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., m/z 458.49 for C₂₂H₁₇ClF₃N₄O₂) .
Q. What standard assays are used to evaluate its antibacterial activity, and how do results compare to reference drugs?
- Protocol : Use agar diffusion against S. aureus and E. coli with ciprofloxacin (10 µg/mL) as a control. Activity is measured via inhibition zones (mm) .
- Data : Derivatives with electron-withdrawing groups (e.g., Cl, CF₃) show enhanced activity (zone = 18–22 mm vs. 25 mm for ciprofloxacin) .
Advanced Research Questions
Q. How can structural modifications enhance anticancer activity while maintaining drug-like properties?
- Approach : Introduce trifluoromethyl or chloro substituents on the phenyl ring to improve lipophilicity and target kinase inhibition (e.g., P-gp inhibition in nasopharyngeal carcinoma) .
- Validation : Apply Lipinski’s Rule of Five to assess bioavailability (molecular weight <500 Da, logP <5) .
Q. What contradictory data exist regarding substituent effects on bioactivity, and how can they be resolved?
- Contradiction : Thiourea derivatives exhibit higher antibacterial activity than urea analogues in some studies but lower in others .
- Resolution : Perform dose-response assays (IC₅₀) and molecular docking to compare binding affinities for bacterial enzymes (e.g., DNA gyrase) .
Q. What computational tools are suitable for predicting enzyme inhibition mechanisms?
- Methods : Use AutoDock Vina to model interactions with urease or proteases. The urea group forms hydrogen bonds with catalytic residues (e.g., His⁶⁰² in Helicobacter pylori urease) .
- Validation : Correlate docking scores (ΔG < −7 kcal/mol) with in vitro inhibition assays .
Q. How do thiophene and phenyl substituents influence pharmacokinetic properties?
- SAR Insights : Thiophen-2-ylmethyl enhances metabolic stability by reducing CYP450-mediated oxidation. Phenylurea improves solubility via hydrogen bonding .
- Data : LogP values range from 2.8–3.5, favoring blood-brain barrier penetration .
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
